

# GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **GNE-4997**

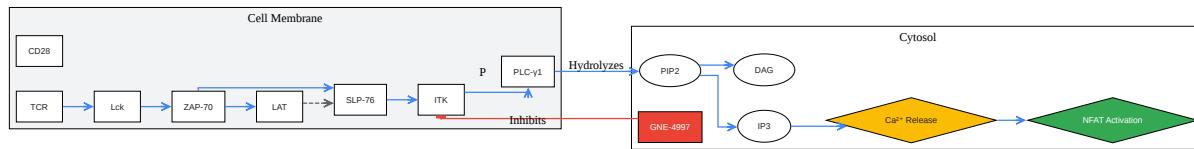
Cat. No.: **B15541178**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GNE-4997**, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document details its chemical properties, mechanism of action, key experimental data, and relevant protocols to support further research and development.

## Core Molecular Information


**GNE-4997** is a small molecule inhibitor belonging to the tetrahydroindazole class.[\[1\]](#)

| Property          | Value                                                                                                            | Reference                                                                       |
|-------------------|------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Weight  | 515.58 g/mol                                                                                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C25H27F2N5O3S                                                                                                    | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| CAS Number        | 1705602-02-3                                                                                                     | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| SMILES            | O=C(C1=NNC2=C1C--<br>INVALID-LINK--<br>[C@@@]3(C)C2)NC4=CN(N=C4<br>)--INVALID-LINK--<br>[C@@H]6S(CCCC6)(=O)=O    |                                                                                 |
| 2D Structure      |  GNE-4997 Chemical<br>Structure |                                                                                 |

## Mechanism of Action and Signaling Pathway

**GNE-4997** is a highly potent and selective inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[\[1\]](#) ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates Phospholipase C-gamma 1 (PLC- $\gamma$ 1). This phosphorylation event is critical for downstream signaling, leading to calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), ultimately driving T-cell activation, proliferation, and cytokine production. By inhibiting ITK, **GNE-4997** effectively blocks this signaling cascade.

Below is a diagram illustrating the ITK signaling pathway and the point of inhibition by **GNE-4997**.

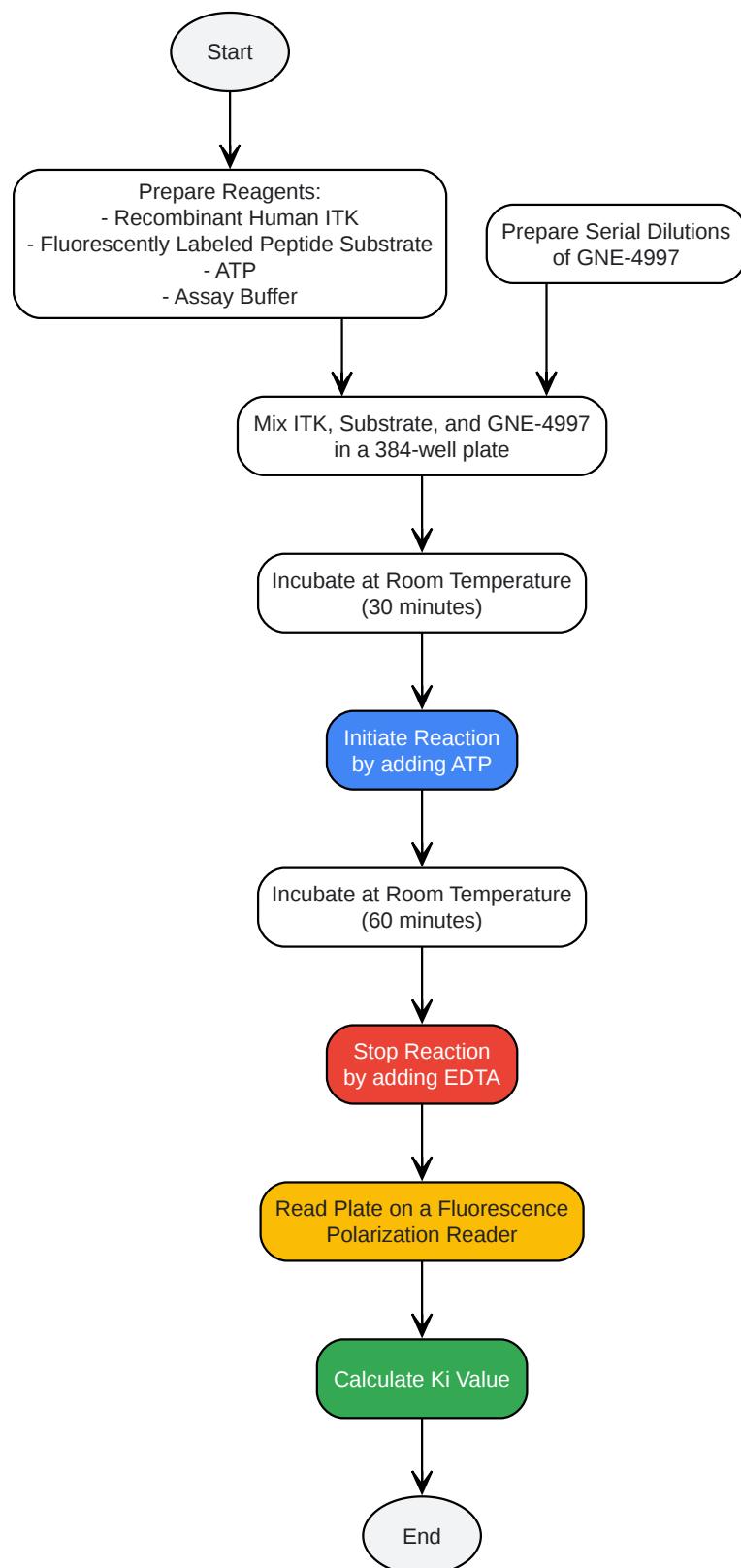
[Click to download full resolution via product page](#)

Caption: ITK Signaling Pathway and **GNE-4997** Inhibition.

## Quantitative Data

**GNE-4997** demonstrates high potency and selectivity for ITK.

| Parameter                              | Value   | Species | Assay                    | Reference |
|----------------------------------------|---------|---------|--------------------------|-----------|
| Ki                                     | 0.09 nM | Human   | Biochemical Kinase Assay | [1][2]    |
| IC50 (PLC- $\gamma$ 1 phosphorylation) | 4 nM    | Human   | Jurkat Cell-Based Assay  | [2]       |
| IC50 (IL-2 Production)                 | 18 nM   | Human   | Primary T-Cell Assay     |           |
| IC50 (IL-13 Production)                | 11 nM   | Human   | Primary T-Cell Assay     |           |


Pharmacokinetic Parameters in Mice (10 mg/kg, oral gavage)

| Parameter           | Value | Unit |
|---------------------|-------|------|
| Cmax                | 1.2   | µM   |
| Tmax                | 2     | h    |
| AUC(0-last)         | 6.8   | µM*h |
| t1/2                | 3.5   | h    |
| Bioavailability (F) | 45    | %    |

## Experimental Protocols

### In Vitro ITK Inhibition Assay (Biochemical)

This protocol outlines the determination of the inhibitory constant (Ki) of **GNE-4997** against recombinant human ITK.



[Click to download full resolution via product page](#)

Caption: Workflow for the In Vitro ITK Inhibition Assay.

**Methodology:**

- Reagent Preparation: Prepare solutions of recombinant human ITK enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase assay buffer.
- Compound Preparation: Perform serial dilutions of **GNE-4997** in DMSO and then in the assay buffer.
- Reaction Setup: In a 384-well plate, add the ITK enzyme, the peptide substrate, and the diluted **GNE-4997** or vehicle control.
- Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
- Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
- Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
- Reaction Termination: Stop the reaction by adding a solution of EDTA.
- Detection: Measure the fluorescence polarization of each well using a suitable plate reader.
- Data Analysis: Calculate the percentage of inhibition for each **GNE-4997** concentration and determine the IC<sub>50</sub> value. The Ki is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

## PLC- $\gamma$ 1 Phosphorylation Assay in Jurkat Cells

This protocol describes the measurement of **GNE-4997**'s ability to inhibit TCR-induced PLC- $\gamma$ 1 phosphorylation in a cellular context.

**Methodology:**

- Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
- Compound Treatment: Seed Jurkat cells in a 96-well plate and pre-incubate with serial dilutions of **GNE-4997** for 1 hour at 37°C.

- Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 10 minutes at 37°C.
- Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST.
  - Incubate the membrane with a primary antibody specific for phosphorylated PLC-γ1 (pPLC-γ1).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  - Strip and re-probe the membrane with an antibody for total PLC-γ1 as a loading control.
- Data Analysis: Quantify the band intensities for pPLC-γ1 and total PLC-γ1. Normalize the pPLC-γ1 signal to the total PLC-γ1 signal and calculate the percentage of inhibition for each **GNE-4997** concentration to determine the IC50 value.

## In Vivo Inhibition of Cytokine Production in Mice

This protocol details the assessment of **GNE-4997**'s efficacy in reducing IL-2 and IL-13 production in a mouse model of T-cell activation.

Methodology:

- Animal Model: Use BALB/c mice (n=8 per group).
- Compound Administration: Administer **GNE-4997** orally by gavage at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle control.
- T-cell Activation: One hour after compound administration, challenge the mice with an intraperitoneal injection of anti-CD3 antibody (2  $\mu$  g/mouse) to induce T-cell activation.
- Sample Collection: Two hours post-challenge, collect blood samples via cardiac puncture and prepare plasma.
- Cytokine Measurement: Measure the plasma concentrations of IL-2 and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the mean cytokine concentrations for each treatment group and determine the percentage of inhibition relative to the vehicle-treated group.

## Conclusion

**GNE-4997** is a valuable research tool for investigating the role of ITK in T-cell biology and its potential as a therapeutic target for inflammatory and autoimmune diseases. Its high potency, selectivity, and demonstrated in vivo activity make it a suitable candidate for further preclinical and clinical development. This guide provides foundational information and methodologies to aid researchers in their studies with **GNE-4997**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15541178#gne-4997-molecular-weight-and-chemical-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)